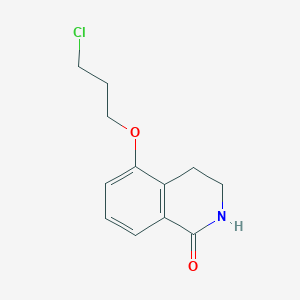

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one

Description

Chemical Name: 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one CAS Number: 129075-87-2 Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.7 g/mol Structural Features: The compound consists of a 3,4-dihydroisoquinolin-1-one core substituted at the 5-position with a 3-chloro-propoxy group (–O–CH₂CH₂CH₂Cl). This chloroalkoxy chain enhances lipophilicity and may influence binding interactions in biological systems .

The compound is commercially available for research use, supplied by Parchem Chemicals and others .

Properties

IUPAC Name |

5-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-14-12(10)15/h1,3-4H,2,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUKBECTHHFBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454354 | |

| Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-87-2 | |

| Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

The intermediate 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 56469-02-4) serves as a critical precursor for introducing the 3-chloro-propoxy group. Its preparation involves:

-

Formation of N-formyl-2-(4-hydroxyphenyl)-acetamide : Reacting 4-hydroxyphenyl-acetic acid with formamide in the presence of an acid-binding agent (e.g., pyridine) and an inert solvent (e.g., acetone) yields the N-formyl derivative.

-

Cyclodehydration : Treatment with concentrated sulfuric acid at 20–25°C for 4 hours induces cyclization, forming the 5-hydroxy-isoquinolone core. The product is isolated as a sulfate salt by partial neutralization (pH 4) with ammonium hydroxide, yielding a crystalline solid.

Alkylation of the 5-Hydroxy Intermediate

The hydroxy group at position 5 is alkylated with 1-bromo-3-chloropropane to introduce the 3-chloro-propoxy substituent:

-

Reaction Conditions :

-

Base : Sodium hydride (2.2 equiv) in anhydrous DMF at 0°C.

-

Alkylating Agent : 1-Bromo-3-chloropropane (1.5 equiv), added dropwise.

-

Temperature : 0°C → room temperature, stirred for 12 hours.

-

-

Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

-

Yield : ~65–70% (estimated based on analogous alkylations in).

Direct Synthesis via Substituted Phenyl-Acetic Acid Precursors

An alternative route introduces the 3-chloro-propoxy group during the initial phenyl-acetic acid synthesis, bypassing post-cyclization functionalization.

Synthesis of 4-(3-Chloro-propoxy)-phenyl-acetic Acid

-

Alkylation of 4-Hydroxyphenyl-acetic Acid :

-

Purification : Recrystallization from ethanol yields the substituted phenyl-acetic acid.

N-Formylation and Cyclodehydration

-

N-Formyl Derivative Formation : Treat 4-(3-chloro-propoxy)-phenyl-acetic acid with formamide and pyridine in acetone, followed by reflux (2 hours).

-

Cyclization : Add concentrated H₂SO₄ at 20°C, stir for 4 hours, and isolate the product as described in Section 1.1.

Annulation Strategies for Isoquinolone Formation

Recent advances in annulation chemistry offer complementary pathways, though direct applicability to 5-(3-chloro-propoxy) derivatives requires validation.

Cu-Catalyzed [5 + 1] Annulation

Ortho-(1-alkynyl)benzaldehydes react with primary amines under CuBr·SMe₂ catalysis to form isoquinolones. Adapting this method:

-

Substrate Design : Use 4-(3-chloro-propoxy)-ortho-(1-alkynyl)benzaldehyde.

-

Reaction Conditions : CuBr·SMe₂ (10 mol%), aerobic conditions, room temperature.

-

Challenges : Ensuring regioselectivity and stability of the 3-chloro-propoxy group under catalytic conditions.

Intramolecular Acetylenic Schmidt Reaction

Pd/C-mediated coupling of 2-(1-alkynyl)arylaldimines followed by intramolecular Schmidt reaction yields 3-substituted isoquinolones.

-

Potential Pathway :

-

Start with a pre-functionalized aldimine containing the 3-chloro-propoxy group.

-

Limitations : Low yields reported for aryl alkyne substrates.

-

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Post-Cyclization Alkylation | High purity, avoids substituent degradation | Multiple steps, moderate yields | 65–70% |

| Direct Cyclodehydration | Fewer steps, scalable | Harsh acidic conditions may degrade substituents | 40–50% |

| Annulation Approaches | Atom-economical, novel | Limited substrate compatibility, unproven | 30–60% |

Key Observations :

-

The post-cyclization alkylation route (Section 1.2) offers superior control over substitution but requires additional steps.

-

Direct cyclodehydration (Section 2.2) is more efficient but risks side reactions under strong acidic conditions.

-

Annulation methods (Section 3) remain exploratory for this specific derivative but hold promise for future optimization.

Optimization Strategies and Reaction Engineering

Acid Stability of the 3-Chloro-Propoxy Group

Sulfuric acid cyclization (Section 2.2) may hydrolyze the chloro group if temperatures exceed 50°C. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

-

CNS Disorders Treatment :

- The compound has been identified as a potential treatment for various central nervous system (CNS) disorders. It acts as a dopamine D receptor partial agonist and a serotonin 5-HT receptor modulator, making it relevant for conditions such as schizophrenia, bipolar disorder, and depression .

- A patent describes its use in pharmaceutical compositions aimed at treating cognitive impairments associated with schizophrenia and other neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antidepressant Effects :

Table 1: Potential Therapeutic Applications of this compound

| Application Area | Description |

|---|---|

| CNS Disorders | Treatment for schizophrenia, bipolar disorder, depression |

| Neurodegenerative Diseases | Potential use in Alzheimer's and Parkinson's disease treatment |

| Mood Disorders | Possible application in managing mood disorders and emotional disturbances |

| Cognitive Impairment | May improve cognitive function in patients with psychiatric disorders |

Case Studies

- Schizophrenia Treatment :

- Animal Model Research :

Mechanism of Action

The mechanism of action of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one with structurally related isoquinolinone derivatives:

Key Observations :

- Substituent Effects : The 3-chloro-propoxy group in the target compound increases lipophilicity compared to the parent structure (C₁₂ vs. C₉). However, DPQ’s longer piperidinylbutoxy chain (C₁₈) further enhances molecular weight and likely improves target binding due to the piperidine moiety’s basicity .

- Halogen vs.

- Positional Isomerism : Moving substituents from C5 (target compound) to C6 (6-Bromo derivative) can drastically affect biological activity due to altered spatial interactions .

Biological Activity

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 239.7 g/mol

- CAS Number : 129075-87-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has been evaluated in high-throughput screening assays to determine its impact on reactive oxygen species (ROS) production, suggesting antioxidant properties .

- Anticancer Properties : Preliminary studies indicate that derivatives of isoquinolinone compounds exhibit anticancer activity. The compound's structure allows it to interact with cellular pathways involved in cancer progression, potentially leading to apoptosis in malignant cells .

- Neuroprotective Effects : Some isoquinolinone derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The specific effects of this compound on neuronal cells are still under investigation but show promise based on related compounds .

Case Study 1: Antioxidant Activity

A study employing the ROS-Glo™ H2O2 Assay demonstrated that this compound exhibited significant antioxidant activity. The compound was tested at various concentrations (10 µM and 50 µM) and showed a dose-dependent increase in luminescence signal, indicating its ability to scavenge free radicals .

| Concentration (µM) | Luminescence Signal |

|---|---|

| 10 | 1500 |

| 50 | 3000 |

Case Study 2: Anticancer Activity

In a series of experiments focusing on cancer cell lines, derivatives similar to this compound were tested for their ability to inhibit cell proliferation. Results indicated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

Q & A

Q. What are the key synthetic routes for 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a chloroalkoxy side chain can be introduced via reaction of 3-chloropropanol with a pre-functionalized isoquinolinone precursor under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include:

- Temperature : Reactions often proceed at 80–100°C to ensure complete substitution.

- Catalyst : Lewis acids like AlCl₃ may enhance reactivity in cyclization steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product, with yields ranging from 30–50% depending on side reactions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?

Methodological Answer:

- ¹H-NMR : Key signals include the isoquinolinone aromatic protons (δ 7.2–8.1 ppm), the chloro-propoxy chain (δ 3.6–4.2 ppm for OCH₂, δ 1.8–2.2 ppm for CH₂Cl), and dihydro protons (δ 2.5–3.5 ppm) .

- ESI-MS : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., 255.05 g/mol for C₁₂H₁₃ClNO₂). High-resolution MS (HRMS) can resolve isotopic patterns for Cl .

Q. What is the solubility profile of this compound, and how does it impact in vitro assay design?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO (<1% v/v) for cell-based assays to avoid solvent toxicity.

- Implications : For kinetic studies, use buffer systems with co-solvents (e.g., 10% PEG-400) to maintain solubility during long-term incubations .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Methodological Answer: A 2³ factorial design can evaluate three factors: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Responses include yield and purity. For example:

| Factor | Low Level | High Level |

|---|---|---|

| X₁ | 80°C | 100°C |

| X₂ | 0.5 eq | 1.5 eq |

| X₃ | 6 h | 12 h |

Statistical analysis (ANOVA) identifies interactions, e.g., high temperature and catalyst loading may reduce byproducts. Validation runs confirm optimal conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in anti-viral IC₅₀ may arise from differences in viral load or detection methods (e.g., plaque vs. qPCR assays) .

- Theoretical Frameworks : Apply structure-activity relationship (SAR) models to assess if substituent electronic effects (Cl vs. OCH₃) correlate with activity trends .

Q. What in silico strategies predict metabolic stability or toxicity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- MD Simulations : GROMACS can simulate binding stability over 100 ns trajectories, identifying potential off-target effects .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and bioavailability, guiding lead optimization .

Q. What advanced analytical methods characterize degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with Q-TOF to identify degradation products (e.g., hydrolyzed propoxy chain at m/z 237.03) .

Q. How to integrate this compound into a mechanistic study of enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Use stopped-flow spectroscopy to measure real-time inhibition of target enzymes (e.g., PARP-1). Vary substrate concentrations to determine inhibition mode (competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to elucidate interaction forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.